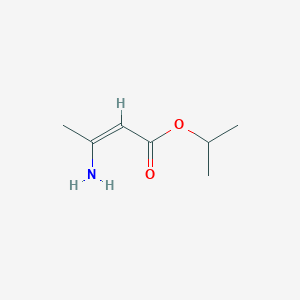

3-氨基巴豆酸异丙酯

描述

Synthesis Analysis

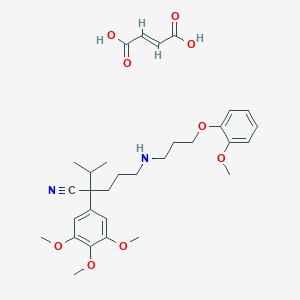

Isopropyl 3-aminocrotonate serves as a key intermediate in the asymmetric synthesis of unnatural amino acids. For example, the compound is utilized in ω-transaminase-catalyzed reductive amination of carbonyl compounds, with isopropylamine acting as an ideal amino donor due to its cost-effectiveness and the volatility of its ketone product. This process facilitates the production of various unnatural amino acids through amino group transfer between α-keto acids and isopropylamine, demonstrating the compound's significance in synthetic organic chemistry (Park et al., 2013).

Molecular Structure Analysis

The molecular structure and isomerism of 3-aminocrotonic esters, including isopropyl 3-aminocrotonate, have been characterized by infrared and nuclear magnetic resonance spectroscopy. These studies reveal that such compounds predominantly exist as isomers with the chelated (Z)-configuration in both liquid state and solution. This insight into the molecular structure and isomerism plays a crucial role in understanding the chemical behavior and reactivity of isopropyl 3-aminocrotonate (Sánchez et al., 1973).

Chemical Reactions and Properties

Isopropyl 3-aminocrotonate is involved in various chemical reactions, demonstrating its reactivity and versatility. For instance, it participates in the catalytic role of amino-terminal proline in 4-oxalocrotonate tautomerase reactions, which catalyze the isomerization of unsaturated alpha-keto acids. This example highlights the compound's utility in enzymatic reactions and its contribution to the study of catalytic mechanisms (Stivers et al., 1996).

Physical Properties Analysis

The synthesis and study of polymers and oligomers derived from isopropyl 3-aminocrotonate and similar compounds reveal their stimuli-responsive properties. For example, conjugates of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) oligomers with amino acids demonstrate temperature-dependent solubility changes, providing insight into the physical properties of materials based on isopropyl 3-aminocrotonate derivatives (Bulmus et al., 2001).

Chemical Properties Analysis

The chemical properties of isopropyl 3-aminocrotonate derivatives, such as their ability to undergo atom-economic synthesis and participate in cycloaddition reactions, underline the compound's significance in creating complex molecules efficiently. These properties facilitate the synthesis of fully substituted 2-aminopyrroles, showcasing the compound's role in constructing heterocyclic structures with potential applications in pharmaceuticals and materials science (Xiao et al., 2015).

科学研究应用

放射性化合物的合成

用于合成[2-14C]尼莫地平,一种14C标记的药物,在放射性药物研究中具有重要意义 (Scherling, 1989)。

化学位移的研究

该化合物有助于研究3-(单烷基氨基)巴豆酸酯中烯烃C-甲基和氨基的化学位移 (A.Gómez Sánchez, M.Tena Aldave, U. Scheidegger, 1968)。

新型化合物的合成

用于将3-氨基-4,4,4-三氟巴豆酸乙酯转化为新型6-(三氟甲基)尿嘧啶和胞嘧啶,这在药物化学领域非常重要 (Albert W. Lutz and Trotto Susan Hensen, 1972)。

异噻唑的合成

它促进由伯烯胺合成异噻唑 (D. Clarke, K. Emayan, C. Rees, 1998)。

药理学研究

该化合物充当一氧化氮的释放剂和一氧化氮合酶的抑制剂 (N. Iqbal, E. Knaus, 1996)。

钙通道研究

用于研究各种生物组织中的钙通道激动剂和拮抗剂 (D. Vo, W. Matowe, M. Ramesh, N. Iqbal, M. Wolowyk, S. Howlett, E. Knaus, 1995)。

聚合性甜菜碱的制备

该化合物用于基于氨基巴豆酸酯制备和表征新型聚合性甜菜碱,该甜菜碱具有多种物理化学性质 (S. Kudaibergenov, L. A. Bimendina, M. Yashkarova, 2007)。

酶的研究

3-氨基巴豆酸异丙酯参与酶促机理的研究,例如4-草酰巴豆酸异构酶中氨基末端脯氨酸的催化作用 (J. Stivers, C. Abeygunawardana, A. Mildvan, G. Hajipour, C. P. Whitman, L. H. Chen, 1996)。

吸附研究

已用于研究使用功能化二氧化硅材料从水中吸附除草剂,如苯达松和咪唑烟 (Agustín Spaltro, S. Simonetti, S. Laurella, D. Ruiz, A. Compañy, A. Juan, P. Allegretti, 2019)。

药物递送研究

参与刺激响应性水凝胶的合成和表征,适用于药物递送 (M. A. Malana, Faryal Aftab, S. R. Batool, 2018)。

安全和危害

属性

IUPAC Name |

propan-2-yl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKAGGHNUHZKCL-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(/C)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032279 | |

| Record name | Isopropyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-aminocrotonate | |

CAS RN |

14205-46-0 | |

| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 3-aminocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

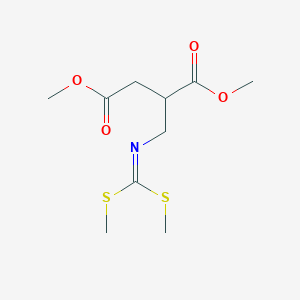

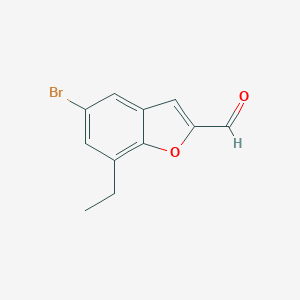

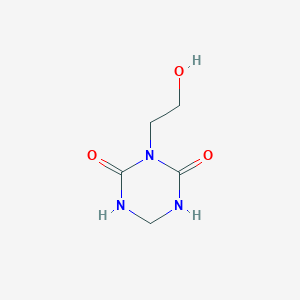

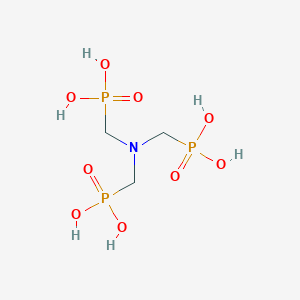

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)